(R)-3-(4-Isobutyl-phenyl)-butan-2-one
Description
(R)-3-(4-Isobutyl-phenyl)-butan-2-one is a chiral ketone derivative featuring a phenyl ring substituted with an isobutyl group at the para position and a ketone group at the second carbon of a four-carbon chain. Its stereochemistry (R-configuration) and bulky isobutyl substituent distinguish it from simpler phenylbutanone analogs.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3R)-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H20O/c1-10(2)9-13-5-7-14(8-6-13)11(3)12(4)15/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
VOYZJYGIHFRNAG-NSHDSACASA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Isobutyl-phenyl)-butan-2-one typically involves the reaction of 4-isobutylbenzaldehyde with a suitable ketone under catalytic conditions. One common method includes the use of a Grignard reagent, where 4-isobutylbenzaldehyde reacts with a Grignard reagent derived from a suitable alkyl halide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and the product is purified using techniques such as flash chromatography .
Industrial Production Methods
Industrial production of ®-3-(4-Isobutyl-phenyl)-butan-2-one may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Isobutyl-phenyl)-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-3-(4-Isobutyl-phenyl)-butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ®-3-(4-Isobutyl-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Fluorine (): Electron-withdrawing group increases polarity and enzyme-binding affinity. Hydroxy/Methoxy (Zingerone): Polar groups enable hydrogen bonding, influencing solubility and antioxidant activity .
- Stereochemistry : The (R)-configuration of the target compound may offer enantioselective interactions with biological targets, a factor absent in racemic or simpler analogs .
Tyrosinase Inhibition
Q & A
Q. What are the optimal conditions for the asymmetric synthesis of (R)-3-(4-Isobutyl-phenyl)-butan-2-one to achieve high enantiomeric excess?
Methodological Answer: Asymmetric synthesis of chiral ketones like (R)-3-(4-Isobutyl-phenyl)-butan-2-one can be achieved using chiral transition metal catalysts. For example, ruthenium complexes with phosphine ligands (e.g., [(R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)) have demonstrated high enantioselectivity in similar ketone syntheses . Key parameters include:
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of (R)-3-(4-Isobutyl-phenyl)-butan-2-one?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the isobutyl-phenyl substituents and ketone group. Compare chemical shifts with structurally related compounds (e.g., 4-phenyl-2-butanone, δ ~2.1 ppm for the methyl ketone group) .
- Chiral HPLC : Use columns like CHIRALCEL® OD-H with hexane/isopropanol (95:5) to verify enantiomeric purity (>98% ee) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₄H₂₀O; expected [M+H]+ = 205.1594) .
Q. What are the key safety protocols for storing and handling (R)-3-(4-Isobutyl-phenyl)-butan-2-one based on its physicochemical properties?
Methodological Answer:
- Storage : Store at -20°C in amber vials to prevent thermal degradation and photolysis, as recommended for analogous aryl ketones .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Waste must be segregated and treated by certified hazardous waste facilities .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, as organic ketones are prone to oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for (R)-3-(4-Isobutyl-phenyl)-butan-2-one enantiomers?
Methodological Answer: Contradictions in bioactivity may arise from enantiomeric impurities or assay variability. To address this:
- Enantiopurity Verification : Re-analyze batches using chiral HPLC and compare with reference standards .
- Standardized Assays : Use harmonized in vitro models (e.g., CYP450 enzyme assays with controlled pH and temperature) to minimize inter-lab variability .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IFRA safety assessments for structurally related ketones) to identify consensus trends .
Q. What computational chemistry approaches are suitable for predicting the reactivity of (R)-3-(4-Isobutyl-phenyl)-butan-2-one in organic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electrophilic attack sites on the ketone group. Compare with NIST Chemistry WebBook data for similar compounds .
- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics using GROMACS .
- Docking Studies : Predict binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina .
Q. What experimental design considerations are critical when studying the photostability of (R)-3-(4-Isobutyl-phenyl)-butan-2-one under various light conditions?
Methodological Answer:
- Light Source Calibration : Use calibrated UV-Vis lamps (e.g., 365 nm for UVA) and measure irradiance with a radiometer .
- Degradation Monitoring : Collect time-point samples for LC-MS analysis to track photoproduct formation (e.g., oxidation to carboxylic acids) .
- Control Groups : Include dark controls and antioxidants (e.g., BHT) to differentiate light-induced vs. thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
